(2R)-1-azidopropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-azidopropan-2-amine hydrochloride: is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an azido group (-N₃) attached to a propan-2-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-azidopropan-2-amine hydrochloride typically involves the azidation of a suitable precursor, such as (2R)-1-chloropropan-2-amine. The reaction is carried out under controlled conditions to ensure the selective formation of the azido group. Common reagents used in this process include sodium azide (NaN₃) and solvents like dimethylformamide (DMF) or acetonitrile. The reaction is usually performed at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-1-azidopropan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.
Major Products:
Substitution: Formation of various substituted amines.
Reduction: Formation of (2R)-1-aminopropan-2-amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Chemistry: (2R)-1-azidopropan-2-amine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-1-azidopropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules. This property is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
(2R)-1-Chloropropan-2-amine: A precursor in the synthesis of (2R)-1-azidopropan-2-amine hydrochloride.
(2R)-1-Bromopropan-2-amine: Another halogenated analog used in similar synthetic routes.
(2R)-1-Aminopropan-2-amine: The reduced form of this compound.
Uniqueness: The presence of the azido group in this compound imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in the synthesis of complex molecules. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
(2R)-1-azidopropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXGHVPLLATQGI-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN=[N+]=[N-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.